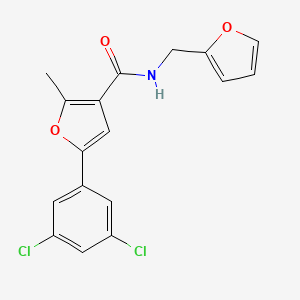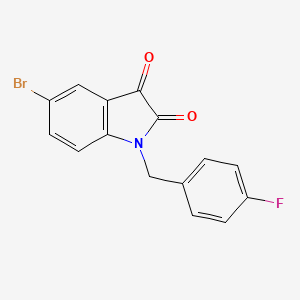
5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide
Vue d'ensemble
Description
5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide, also known as DMF, is a chemical compound that has been widely studied for its potential therapeutic applications. DMF belongs to the class of furamide derivatives, which are known for their anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has been tested in various animal models of inflammation and pain, and has been found to be effective in reducing inflammation and pain. This compound has also been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer.
Mécanisme D'action
The exact mechanism of action of 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide is not fully understood, but it is believed to work through the inhibition of various inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to modulate the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-1beta. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation. Additionally, this compound has been shown to reduce the activation of various transcription factors such as NF-kappaB, which are involved in the regulation of inflammatory gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and is stable under normal laboratory conditions. This compound is also soluble in various solvents, which makes it easy to work with in different experimental conditions. However, this compound has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays. Additionally, this compound has been shown to have some non-specific effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 5-(3,5-dichlorophenyl)-N-(2-furylmethyl)-2-methyl-3-furamide. One area of research is the development of more potent and selective this compound derivatives. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Finally, the safety and efficacy of this compound need to be further evaluated in clinical trials to determine its potential use as a therapeutic agent.
Propriétés
IUPAC Name |
5-(3,5-dichlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-10-15(17(21)20-9-14-3-2-4-22-14)8-16(23-10)11-5-12(18)7-13(19)6-11/h2-8H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFQWJKWAHWMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC(=C2)Cl)Cl)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4762685.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-yn-1-amine hydrochloride](/img/structure/B4762693.png)

![methyl (4-{[(2,6-diethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4762714.png)
![4-{2-[(pyridin-4-ylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4762718.png)
![6-(3-chloro-4-fluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4762729.png)
![N-(3-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4762734.png)
![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4762741.png)
![4-{[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4762751.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4762756.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4762775.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4762779.png)
![ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate](/img/structure/B4762790.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4762799.png)